molecular formula C20H21N3O4S B2677770 Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-82-5

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2677770
M. Wt: 399.47
InChI Key: YATGJQYIROQETF-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements . They are often used in the synthesis of drugs due to their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The exact synthesis process can vary depending on the specific compound and the desired properties .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as single crystal X-ray diffraction . Theoretical modeling techniques such as DFT and HF can also be used to compare the experimental and theoretical compatibility .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using a variety of techniques. For example, X-ray diffraction (XRD) analysis can provide information about the crystalline structure of the compound .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in the synthesis of various heterocyclic derivatives. Studies have demonstrated its utility in synthesizing new pyrimidine derivatives, showcasing its potential in antimicrobial applications (Farag, Kheder, & Mabkhot, 2008). Another research effort involved the transformation of related compounds into di- and triheterocyclic systems, indicating the flexibility of this scaffold in generating novel chemical entities with potential pharmacological activities (Śladowska, Bodetko, Sieklucka-Dziuba, Rajtar, Żółkowska, & Kleĭnrok, 1997).

Anticancer Potential

Compounds related to ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have shown promising results in anticancer research. The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, a compound with a similar structural motif, displayed significant differences in potency across various biological tests, hinting at the anticancer potential of this chemical class (Temple & Rener, 1989).

Allosteric Modulation and Antagonism

Research has also explored the role of related pyridazine derivatives as allosteric modulators and antagonists of adenosine A1 receptors. This demonstrates the compound's relevance in neuromodulation and its potential therapeutic applications in treating disorders associated with adenosine dysregulation (Ferguson, Valant, Horne, Figler, Flynn, Linden, Chalmers, Sexton, Christopoulos, & Scammells, 2008).

Enzymatic Activity Enhancement

In the realm of biochemistry, derivatives of ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been synthesized and shown to enhance the reactivity of enzymes such as cellobiase. This underscores the potential of these compounds in biotechnological applications and as tools in enzymatic studies (Abd & Awas, 2008).

Antimicrobial Activity

Furthermore, derivatives synthesized from related compounds have displayed antibacterial activity, particularly against Staphylococcus aureus. This indicates the potential of ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate derivatives in developing new antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Future Directions

The future directions for research on these compounds could include further exploration of their biological activities, development of new synthetic methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-27-20(26)16-14-10-28-18(21-17(24)11(2)3)15(14)19(25)23(22-16)13-8-6-12(4)7-9-13/h6-11H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGJQYIROQETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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